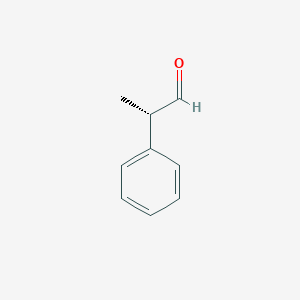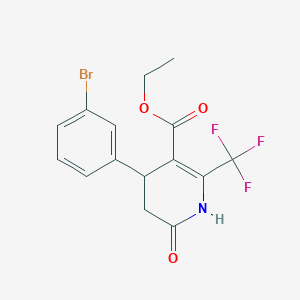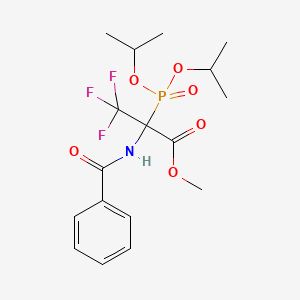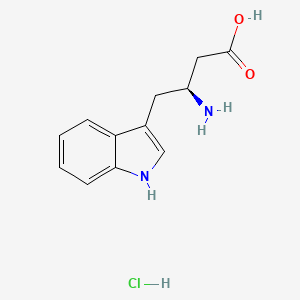
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one
Descripción general
Descripción
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one, also known as BMD, is a chemical compound that belongs to the class of bromoacetals. It is a colorless to light yellow liquid that is used in various scientific research applications. BMD is synthesized by the reaction of 4-bromo-5,5-dimethyl-1,3-dioxolan-2-one with bromomethane in the presence of a base.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one has been utilized in the synthesis of various heterocyclic systems. It acts as a “masked” α-bromo-α'-hydroxy ketone, forming compounds like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol with 2-aminopyridine and derivatives of 4-hydroxyoxazolidin-2-one with specific amines. These products have potential applications in the field of medicinal chemistry and drug development (Bogolyubov et al., 2004).
Intermediate in Organic Synthesis
This compound has been synthesized from its intermediates through a series of reactions, including benzaldehyde condensation and bromation. Such intermediates play a crucial role in organic synthesis, offering pathways to create complex molecules for various applications (Sun Xiao-qiang, 2009).
Nanoparticle Synthesis
In the field of material science, particularly in the creation of nanoparticles, this chemical has been used. It serves as a building block in the synthesis of enhanced brightness, emission-tuned nanoparticles, which are crucial in applications like bioimaging and photovoltaics (Fischer et al., 2013).
Improved Synthesis Methods
Research has also focused on developing improved synthesis methods for related compounds using 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. These methods aim at higher yields and more efficient production processes, which are significant for industrial-scale synthesis (Carlson et al., 2012).
Diels-Alder Adducts
It's also used in the preparation of Diels-Alder adducts. These adducts have broad applications in organic synthesis, especially in the creation of cyclic compounds which are often found in natural products and pharmaceuticals (Atasoy & Karaböcek, 1992).
Propiedades
IUPAC Name |
4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O3/c1-5(2)6(8,3-7)11-4(9)10-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPUHKTFAHTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)O1)(CBr)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)


![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)



![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)


